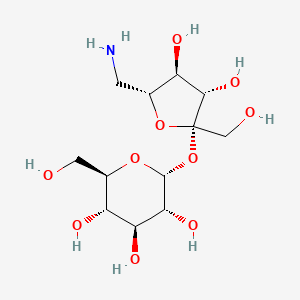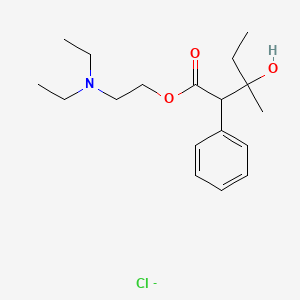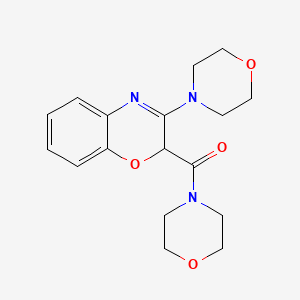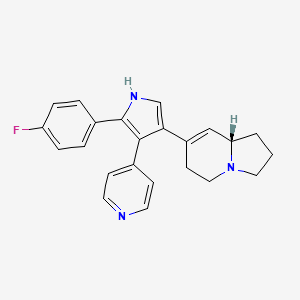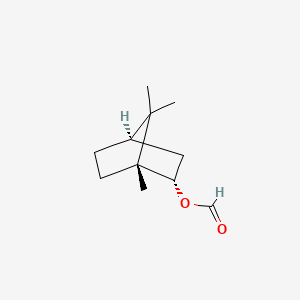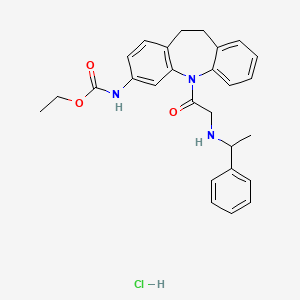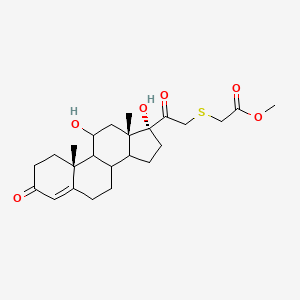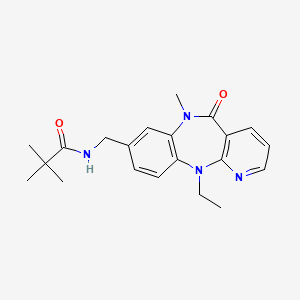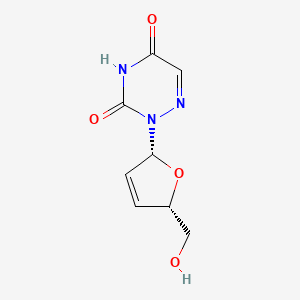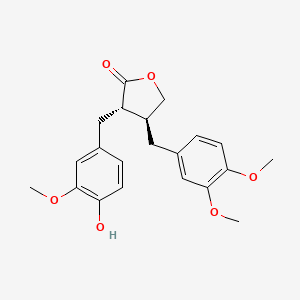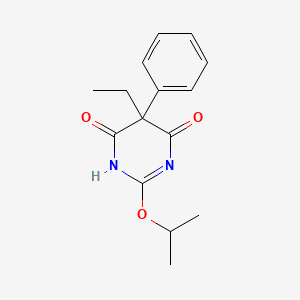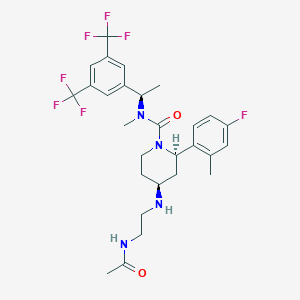
Casopitant metabolite M31
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Casopitant metabolite M31 is a significant compound derived from Casopitant, a potent and selective antagonist of the human neurokinin-1 receptor. Casopitant is primarily used for the prevention of chemotherapy-induced and postoperative nausea and vomiting . The metabolite M31 plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of Casopitant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Casopitant and its metabolites involves multiple steps, including the formation of the piperidinecarboxamide core and subsequent modifications. The synthetic route typically involves the use of high-performance liquid chromatography and tandem mass spectroscopy for purification and analysis .
Industrial Production Methods
Industrial production of Casopitant and its metabolites, including M31, involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield, adhering to stringent pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Casopitant metabolite M31 undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to hydroxylated derivatives.
Reduction: Involving the reduction of functional groups.
Substitution: Reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nicotinamide adenine dinucleotide phosphate (NADPH): for reduction reactions.
Ketoconazole: as an inhibitor in metabolic studies.
Midazolam: and Nifedipine as probe substrates for cytochrome P450 interactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and other oxidized metabolites, which are crucial for understanding the metabolic pathways of Casopitant .
Applications De Recherche Scientifique
Casopitant metabolite M31 has several scientific research applications:
Chemistry: Used in studying the metabolic pathways and interactions of neurokinin-1 receptor antagonists.
Biology: Helps in understanding the biological effects of Casopitant and its metabolites.
Medicine: Plays a role in developing treatments for nausea and vomiting associated with chemotherapy and surgery.
Industry: Used in the pharmaceutical industry for the development and testing of antiemetic drugs.
Mécanisme D'action
Casopitant metabolite M31 exerts its effects by interacting with the neurokinin-1 receptor, which is the primary receptor for substance P. The inhibition of this receptor helps in preventing nausea and vomiting. The metabolite also interacts with cytochrome P450 enzymes, influencing its pharmacokinetic profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Fosaprepitant: A prodrug of Aprepitant with similar pharmacological effects.
Rolapitant: A long-acting neurokinin-1 receptor antagonist.
Uniqueness
Casopitant metabolite M31 is unique due to its specific metabolic profile and interactions with cytochrome P450 enzymes. Its distinct pharmacokinetic properties make it a valuable compound for studying drug-drug interactions and developing antiemetic therapies .
Propriétés
Numéro CAS |
921207-33-2 |
|---|---|
Formule moléculaire |
C28H33F7N4O2 |
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
(2R,4S)-4-(2-acetamidoethylamino)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C28H33F7N4O2/c1-16-11-22(29)5-6-24(16)25-15-23(37-9-8-36-18(3)40)7-10-39(25)26(41)38(4)17(2)19-12-20(27(30,31)32)14-21(13-19)28(33,34)35/h5-6,11-14,17,23,25,37H,7-10,15H2,1-4H3,(H,36,40)/t17-,23+,25-/m1/s1 |
Clé InChI |
GFVSLDANFPBOML-WSNNEZGNSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCCNC(=O)C |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



